Anticancer agent 98

Description

BenchChem offers high-quality Anticancer agent 98 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 98 including the price, delivery time, and more detailed information at info@benchchem.com.

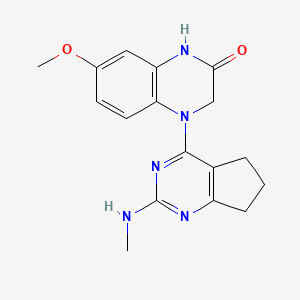

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C17H19N5O2/c1-18-17-20-12-5-3-4-11(12)16(21-17)22-9-15(23)19-13-8-10(24-2)6-7-14(13)22/h6-8H,3-5,9H2,1-2H3,(H,19,23)(H,18,20,21) |

InChI Key |

BRTSQLXTBUCXNF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(CCC2)C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent 98 (Compound 12k)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 98, also identified as compound 12k, is a potent pyrimidine dihydroquinoxalinone derivative that functions as a microtubule-destabilizing agent. It exhibits significant antiproliferative activity across a range of cancer cell lines, including those resistant to taxanes, by inhibiting tubulin polymerization through binding to the colchicine site. This guide provides a comprehensive overview of the mechanism of action of Anticancer agent 98, detailing its molecular interactions, cellular effects, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Anticancer agent 98 exerts its primary anticancer effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, cell motility, and intracellular transport. The core mechanism involves the direct binding of the agent to β-tubulin at the colchicine binding site, a pocket distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.

This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The inhibition of microtubule assembly leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. X-ray crystallography studies have confirmed the direct interaction of compound 12k with the colchicine site, revealing that the pyrimidine and quinoxalinone moieties of the molecule form hydrogen bonds with the β and α subunits of tubulin, respectively.[1][2][3]

Signaling Pathway of Anticancer Agent 98

The disruption of microtubule dynamics by Anticancer agent 98 triggers a series of downstream signaling events that ultimately lead to apoptosis. A key pathway activated by microtubule depolymerization is the Rho-GTPase signaling cascade. This leads to changes in the actin cytoskeleton and contributes to the anti-angiogenic effects of the agent. The sustained mitotic arrest induced by the compound also activates the intrinsic apoptotic pathway.

Caption: Signaling pathway of Anticancer Agent 98 (Compound 12k).

Quantitative Data

The following tables summarize the key quantitative data for Anticancer agent 98 (compound 12k) from preclinical studies.

Table 1: In Vitro Biological Activity

| Parameter | Value | Description |

| Binding Affinity (Kd) | 16.9 μM | Binding affinity to tubulin as determined by Surface Plasmon Resonance (SPR) spectroscopy.[4] |

| IC50 (Tubulin Polymerization) | Not explicitly stated, but potent inhibition observed at 10 μM and 50 μM. | Concentration required to inhibit 50% of tubulin polymerization in vitro.[4] |

| IC50 (Cell Proliferation) | 0.6 - 3 nM | Concentration required to inhibit 50% of cell proliferation in various cancer cell lines (melanoma, breast, pancreatic).[4] |

| Metabolic Stability (t1/2) | >300 min | Half-life in human and mouse liver microsomes, indicating good stability.[4] |

Table 2: In Vivo Antitumor Efficacy in a PC3/TxR Xenograft Model

| Parameter | Value | Description |

| Animal Model | Male NSG mice with PC3/TxR (taxane-resistant prostate cancer) xenograft tumors. | |

| Dosage and Administration | 2.5 mg/kg, intravenous (i.v.), twice per week for 2 weeks.[4] | |

| Tumor Growth Inhibition | Approximately 85.6% | Reduction in tumor volume compared to the control group.[4] |

| Angiogenesis Inhibition | 44% | Reduction in angiogenesis relative to the control group.[4] |

| Toxicity | Well-tolerated with no significant weight loss.[4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of Anticancer agent 98 are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM final concentration)

-

Glycerol (for stabilization)

-

Anticancer agent 98 (dissolved in DMSO)

-

Positive controls (e.g., colchicine, paclitaxel)

-

Negative control (DMSO)

-

96-well microplate

-

Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add serial dilutions of Anticancer agent 98 or control compounds to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence intensity over a period of 60-90 minutes, taking readings at regular intervals (e.g., every 60 seconds).

-

Analyze the resulting polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance/fluorescence increase compared to the DMSO control.

-

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the cell viability MTS assay.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Anticancer agent 98 (dissolved in DMSO)

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Multi-well spectrophotometer (plate reader).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Anticancer agent 98 in cell culture medium and add them to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490-500 nm using a plate reader.

-

Subtract the background absorbance and calculate the percentage of cell viability relative to the untreated control. Plot the data to determine the IC50 value.[5][6][7]

-

Immunofluorescence Staining of Microtubules

This technique is used to visualize the microtubule network within cells and to observe the disruptive effects of Anticancer agent 98.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

-

Reagents and Materials:

-

Cells grown on glass coverslips or chamber slides

-

Anticancer agent 98

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope.

-

-

Procedure:

-

Culture cells on coverslips to the desired confluency.

-

Treat the cells with Anticancer agent 98 at various concentrations for a specified time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (and DAPI, if desired) for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by diffuse tubulin staining and loss of filamentous structures, indicates the activity of the compound.[8][9][10][11][12]

-

Conclusion

Anticancer agent 98 (compound 12k) is a promising microtubule-targeting agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization at the colchicine binding site leads to potent antiproliferative and pro-apoptotic effects in a variety of cancer cell lines, including those with acquired resistance to other chemotherapeutic agents. The favorable metabolic stability and significant in vivo efficacy in a taxane-resistant prostate cancer model underscore its potential for further preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 9. 2.6. Immunofluorescence Staining [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Compound 12k: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Compound 12k, a novel pyrimidine dihydroquinoxalinone derivative, has emerged as a highly potent inhibitor of tubulin polymerization, demonstrating significant anticancer activity both in vitro and in vivo. This technical guide provides a comprehensive overview of compound 12k, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. By binding to the colchicine site on β-tubulin, compound 12k disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its high potency and efficacy, particularly in multidrug-resistant models, position it as a promising candidate for further preclinical and clinical development.

Mechanism of Action

Compound 12k exerts its potent anticancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The core of its mechanism lies in the inhibition of tubulin polymerization.

Binding to the Colchicine Site: X-ray crystallography studies have confirmed that compound 12k binds to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The pyrimidine and quinoxalinone moieties of compound 12k are crucial for its interaction with the colchicine-binding pocket, forming key hydrogen bonds and hydrophobic interactions.[2]

Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, compound 12k disrupts the dynamic equilibrium of the microtubule network within the cell. This leads to a loss of microtubule integrity, which is essential for the formation of the mitotic spindle during cell division.

Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data for compound 12k's inhibitory and cytotoxic activities.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (nM) | Reference |

| 12k | 0.2 | [1][2] |

| Colchicine | 1140 | [4] |

Table 2: In Vitro Cytotoxicity (IC50 values in nM)

| Cell Line | Cancer Type | Compound 12k | Reference |

| A549 | Non-Small Cell Lung | 1.15 ± 0.21 (µM) | [4] |

| LNCaP | Prostate | Not Specified | [5] |

| MCF-7 | Breast | 3.30 ± 0.92 (µM) | [6] |

| ZR-75-1 | Breast | 8.75 ± 2.01 (µM) | [6] |

| MDA-MB-231 | Breast | 18.10 ± 1.65 (µM) | [6] |

| HeLa | Cervical | 1.2 ± 0.09 (µM) | [7] |

| HepG2 | Liver | Not Specified | [7] |

| SGC-7901 | Gastric | Not Specified | [7] |

| K562 | Leukemia | 55-305 | [8] |

| PC-3/TxR | Taxane-Resistant Prostate | Not Specified | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize compound 12k are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Protocol:

-

Reagents:

-

Purified porcine brain tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Compound 12k and control compounds (e.g., colchicine, paclitaxel)

-

Glycerol (for enhancing polymerization)

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP and the fluorescent reporter.[9][10]

-

Add varying concentrations of compound 12k or control compounds to the wells of a 96-well plate.

-

Initiate polymerization by adding the tubulin solution to the wells and incubating the plate at 37°C.[9]

-

Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity-based assays) over time using a plate reader.[3][9]

-

The rate of polymerization is proportional to the increase in signal.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Compound 12k

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Treat the cells with a range of concentrations of compound 12k for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of a compound on the microtubule network within cells.

Protocol:

-

Reagents:

-

Cells grown on coverslips

-

Compound 12k

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

-

Procedure:

-

Treat cells with compound 12k for the desired time.

-

Permeabilize the cell membranes to allow antibody entry.[13]

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle after compound treatment.

Protocol:

-

Reagents:

-

Cancer cells

-

Compound 12k

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with compound 12k for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.[15]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.[15]

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Reagents:

-

Cancer cells

-

Compound 12k

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

-

Procedure:

-

Treat cells with compound 12k.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells are Annexin V- and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

Conclusion

Compound 12k is a potent and promising tubulin polymerization inhibitor with a well-defined mechanism of action. Its ability to bind to the colchicine site, disrupt microtubule dynamics, and induce G2/M arrest and apoptosis in a wide range of cancer cell lines, including those resistant to current therapies, highlights its therapeutic potential. The detailed protocols provided in this guide will enable researchers to further investigate the properties of compound 12k and similar molecules, facilitating the development of new and more effective anticancer agents.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Synthesis and bioevaluation of novel stilbene-based derivatives as tubulin/HDAC dual-target inhibitors with potent antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-benzylarylamide derivatives as novel tubulin polymerization inhibitors capable of activating the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

- 6. Discovery of novel tumor-targeted near-infrared probes with 6-substituted pyrrolo[2,3-d]pyrimidines as targeting ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anticancer Agent 98: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 98, also referred to as compound 12k, is an experimental small molecule with demonstrated potential as a microtubule-targeting anticancer agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Anticancer agent 98, based on currently available data.

Chemical Structure and Physicochemical Properties

Anticancer agent 98 is a heterocyclic compound with the IUPAC name 7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2857070-72-3 | [2][3] |

| Molecular Formula | C17H19N5O2 | [1][3] |

| Molecular Weight | 325.37 g/mol | [3][4] |

| IUPAC Name | 7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one | [1] |

| Canonical SMILES | O=C1NC2=CC(OC)=CC=C2N(C1)C3=NC(NC)=NC4=C3CCC4 | [3] |

Biological Activity and Mechanism of Action

Anticancer agent 98 functions as a potent inhibitor of microtubule/tubulin polymerization.[2][3] This interference with cytoskeletal dynamics leads to its antiproliferative and anti-angiogenic effects.

Inhibition of Tubulin Polymerization

The compound exhibits a high binding affinity to tubulin, with a dissociation constant (Kd) of 16.9 μM as determined by surface plasmon resonance (SPR) spectroscopy.[2] This binding disrupts the assembly of microtubules, a key component of the cellular cytoskeleton essential for mitosis.

Antiproliferative Activity

Anticancer agent 98 has demonstrated significant antiproliferative potency against a range of human cancer cell lines, with IC50 values in the nanomolar range.[2]

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Melanoma, Breast Cancer, Pancreatic Cancer | 0.6 - 3 |

In Vivo Efficacy

In a xenograft model using PC3/TxR (paclitaxel-resistant prostate cancer) cells in male NSG mice, intravenous administration of Anticancer agent 98 at a dose of 2.5 mg/kg twice weekly for two weeks resulted in a significant reduction in tumor progression.[2] The treatment was well-tolerated, with no significant weight loss observed in the animals.[2]

| Parameter | Result |

| Tumor Growth Inhibition | ~85.6% |

| Angiogenesis Inhibition | ~44% |

Metabolic Stability

The compound has shown good stability in both human and mouse liver microsomes, with a half-life (t1/2) greater than 300 minutes, suggesting favorable metabolic properties.[2][3]

Experimental Protocols

Tubulin Binding Affinity Assay (Surface Plasmon Resonance)

The binding affinity of Anticancer agent 98 to tubulin was quantified using an SPR spectroscopy assay.[2] Varying concentrations of the compound (3.125, 6.25, 12.5, 25, and 50 μM) were passed over a sensor chip immobilized with tubulin proteins to determine the dissociation constant (Kd).[2]

Tubulin Polymerization Inhibition Assay

The inhibitory effect on tubulin polymerization was assessed by monitoring the change in turbidity over time.[2] Anticancer agent 98 (10 μM and 50 μM) was incubated with tubulin, and the polymerization process was monitored for 60 minutes.[2]

Cell-Based Proliferation Assay

The antiproliferative activity was determined using standard cell viability assays. Cancer cell lines were treated with a range of concentrations of Anticancer agent 98 to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Study

Male NSG mice were implanted with PC3/TxR xenograft tumors.[2] The mice were treated with Anticancer agent 98 (2.5 mg/kg, i.v., twice per week for 2 weeks) or a vehicle control.[2] Tumor volume and body weight were monitored throughout the study.[2]

Visualizations

Signaling Pathway: Inhibition of Microtubule Dynamics

Caption: Mechanism of action of Anticancer agent 98.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy assessment.

References

In Vitro Antiproliferative Activity of Anticancer Agent 98 (A Technical Overview Based on Taxane Analogs)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of "Anticancer Agent 98," a model compound representing the taxane class of chemotherapeutic drugs. Taxanes, including the well-known agents Paclitaxel and Docetaxel, are potent mitotic inhibitors used in the treatment of a wide range of solid tumors.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antiproliferative effects, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data: Antiproliferative Activity

The in vitro potency of Anticancer Agent 98 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the proliferation of cancer cells by 50%. The IC50 values are highly dependent on the cancer cell line and the duration of exposure. Taxanes generally exhibit high potency, with IC50 values in the nanomolar range across various tumor types.[3] Docetaxel has been reported to be approximately twice as potent as Paclitaxel in many cell lines.[1][3]

Below is a summary of representative IC50 values for taxane analogs against common human cancer cell lines.

| Cell Line | Cancer Type | Agent | IC50 (nM) | Exposure Time | Assay Method | Reference |

| MCF-7 | Breast Adenocarcinoma | Docetaxel | ~2.5 - 5 | 48-72h | MTT / SRB | [4][5] |

| Paclitaxel | ~5 - 10 | 48-72h | MTT / SRB | [3] | ||

| A549 | Lung Carcinoma | Docetaxel | ~1.5 - 4 | 48-72h | MTT / CCK-8 | [4][5][6] |

| Paclitaxel | ~4 - 8 | 48-72h | MTT / SRB | [3] | ||

| PC-3 | Prostate Adenocarcinoma | Docetaxel | ~3 - 6 | 72h | MTT | [7][8] |

| Paclitaxel | ~6 - 12 | 72h | MTT | [7] | ||

| OVCAR-3 | Ovarian Adenocarcinoma | Docetaxel | ~1 - 3 | 48h | MTT | [1] |

| Paclitaxel | ~2 - 6 | 48h | MTT | [1] |

Note: IC50 values are approximate and can vary significantly based on specific experimental conditions, such as cell passage number, serum concentration, and assay protocol variations.

Experimental Protocols

The determination of antiproliferative activity is commonly performed using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted standard.[9][10][11]

MTT Cell Proliferation Assay Protocol

This protocol outlines the steps to determine the IC50 value of an anticancer agent.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, viable cells.[10][11][12] The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[12]

Materials:

-

Human cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Anticancer Agent 98 stock solution (in DMSO)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[9]

-

Sterile 96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 18-24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of Anticancer Agent 98 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the agent. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) in a humidified CO2 incubator at 37°C.[9]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

-

Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[9]

-

Absorbance Reading: Place the plate on an orbital shaker for about 10-15 minutes in the dark to ensure complete dissolution of the formazan.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Anticancer Agent 98, as a taxane analog, exerts its primary cytotoxic effect by disrupting microtubule dynamics.[1]

Primary Mechanism:

-

Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules.[1][2] This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing the depolymerization necessary for dynamic instability.[14]

-

Mitotic Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle during cell division. This leads to a prolonged blockage of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[2][14]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers cellular stress signals that ultimately lead to programmed cell death, or apoptosis.[7][14]

Downstream Signaling: The transition from mitotic arrest to apoptosis involves several key signaling pathways:

-

Bcl-2 Phosphorylation: One of the critical events is the phosphorylation of the anti-apoptotic protein Bcl-2.[7][14] This phosphorylation inactivates its protective function, thereby promoting the release of pro-apoptotic factors from the mitochondria.

-

Caspase Activation: The release of mitochondrial factors like cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.

-

p53 Activation: In some cellular contexts, taxanes can increase the production of the p53 tumor suppressor protein, which can contribute to cell cycle arrest and apoptosis.[14]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Anticancer Agent 98 (Taxane).

References

- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtweet.com [researchtweet.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Angiogenesis Studies of Anticancer Agent 98: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of Anticancer Agent 98, also identified as compound 12k. This agent has demonstrated potent anti-cancer activity by inhibiting microtubule polymerization, a mechanism that also confers significant anti-angiogenic effects. This document outlines the quantitative data from key in vitro assays, detailed experimental protocols, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The anti-angiogenic and anti-proliferative activities of Anticancer Agent 98 (compound 12k) have been evaluated in various in vitro models. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Anti-Proliferative and Tubulin Polymerization Inhibition Data

| Parameter | Cell Line/Target | Value | Reference |

| IC₅₀ (Anti-proliferative) | Melanoma, Breast, Pancreatic Cancer | 0.6 - 3 nM | [1] |

| Kd (Tubulin Binding) | Tubulin Protein | 16.9 μM | [1] |

| Tubulin Polymerization | - | Strong inhibition at 10 μM and 50 μM | [1] |

| Anti-angiogenesis Effect | COS-7 Cells | Observed at 100 nM (4h) | [1] |

Table 2: In Vitro Anti-Angiogenic Activity in Human Umbilical Vein Endothelial Cells (HUVECs)

| Assay | Parameter | Result |

| Tube Formation Assay | Tube Length | Dose-dependent decrease |

| Branching Points | Dose-dependent decrease | |

| Total Loops | Dose-dependent decrease | |

| Cell-Covered Area | Dose-dependent decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following section provides a representative protocol for the endothelial cell tube formation assay, a key method for assessing in vitro angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

96-well cell culture plates

-

Anticancer Agent 98 (compound 12k) stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw the Basement Membrane Extract (BME) on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure even coating of the well bottom.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10⁵ cells/mL.

-

Treatment Preparation: Prepare serial dilutions of Anticancer Agent 98 in EGM-2 from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Cell Plating and Treatment: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

-

Imaging and Quantification:

-

For visualization, the cells can be stained with Calcein AM.

-

Capture images of the tube network in each well using an inverted microscope.

-

Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of branching points, and number of enclosed loops using angiogenesis analysis software.

-

Signaling Pathways and Mechanism of Action

Anticancer Agent 98 exerts its anti-angiogenic effects primarily through the inhibition of microtubule dynamics. This disruption of the endothelial cell cytoskeleton interferes with key processes required for angiogenesis.

Workflow of In Vitro Anti-Angiogenesis Assay

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Signaling Pathway of Anti-Angiogenic Action

The primary mechanism of action of Anticancer Agent 98 is the inhibition of tubulin polymerization by binding to the colchicine site. This leads to a cascade of downstream effects that impair endothelial cell function and inhibit angiogenesis.

Caption: Signaling pathway of Anticancer Agent 98's anti-angiogenic effects.

References

Molecular Target Identification for Anticancer Agent 98: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a drug's molecular target is a critical step in the development of novel anticancer therapeutics. It provides a mechanistic understanding of the agent's efficacy and potential toxicities, enables patient selection strategies, and informs the development of next-generation compounds. This guide outlines the comprehensive strategy and experimental methodologies employed to identify and validate the molecular target of the novel investigational compound, Anticancer Agent 98 (AA-98). Through a combination of computational, biochemical, and cell-based assays, we have identified and confirmed that AA-98 is a potent and selective inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).

Quantitative Data Summary

The following tables summarize the key quantitative data from the primary screening and validation assays for Anticancer Agent 98.

Table 1: In Vitro Kinase Inhibitory Activity of AA-98

This table presents the half-maximal inhibitory concentration (IC50) of AA-98 against a panel of key kinases involved in oncogenic signaling. Data reveals a high degree of selectivity for mTOR kinase.

| Kinase Target | AA-98 IC50 (nM) |

| mTOR | 8.2 |

| PI3Kα | 1,250 |

| PI3Kβ | 1,890 |

| Akt1 | > 10,000 |

| MEK1 | > 10,000 |

| ERK2 | > 10,000 |

| CDK2 | 8,500 |

Table 2: Anti-proliferative Activity of AA-98 in Cancer Cell Lines

This table shows the half-maximal growth inhibition (GI50) concentrations for AA-98 across a panel of human cancer cell lines with known genetic backgrounds.

| Cell Line | Cancer Type | Key Mutations | AA-98 GI50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 15.6 |

| PC-3 | Prostate Cancer | PTEN Null | 22.4 |

| U-87 MG | Glioblastoma | PTEN Null | 18.9 |

| A549 | Lung Carcinoma | KRAS Mutant | 850.7 |

| HCT116 | Colorectal Carcinoma | KRAS Mutant | 912.3 |

Table 3: Pharmacodynamic Biomarker Modulation by AA-98

This table quantifies the dose-dependent inhibition of downstream mTOR signaling targets in PC-3 cells, as measured by quantitative Western blot analysis after 24 hours of treatment.

| Analyte (Phosphorylated) | AA-98 Conc. (nM) | % Inhibition of Phosphorylation (vs. Vehicle) |

| p-4E-BP1 (Thr37/46) | 10 | 35% |

| 50 | 88% | |

| 250 | 95% | |

| p-S6K (Thr389) | 10 | 42% |

| 50 | 91% | |

| 250 | 97% | |

| p-Akt (Ser473) | 250 | < 5% (No significant inhibition) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Assay Principle: A competitive displacement assay that measures the binding of the test compound (AA-98) to the kinase of interest.

-

Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™-labeled Kinase Tracer, and purified, active kinases (mTOR, PI3K, Akt, etc.).

-

Procedure:

-

Prepare a 10-point serial dilution of AA-98 in the assay buffer (e.g., 100 µM to 5 nM).

-

In a 384-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor™ tracer to each well.

-

Add the diluted AA-98 or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

-

Data Analysis: The FRET ratio is calculated and plotted against the logarithm of the AA-98 concentration. The IC50 value is determined using a four-parameter logistic curve fit.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Assay Principle: Measures ATP levels as an indicator of metabolically active, viable cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a 9-point serial dilution of AA-98 (e.g., 50 µM to 2 nM) or vehicle control for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is normalized to the vehicle-treated control. The GI50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-protein Analysis

-

Procedure:

-

Plate PC-3 cells and allow them to adhere. Starve the cells in a serum-free medium for 12 hours.

-

Treat cells with various concentrations of AA-98 (e.g., 10, 50, 250 nM) or vehicle for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30 µg of total protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-4E-BP1, anti-p-S6K, anti-p-Akt, and total protein counterparts).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Densitometry is performed using ImageJ or similar software. The signal for each phosphorylated protein is normalized to its corresponding total protein signal to control for loading differences.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the target identification of AA-98.

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of AA-98 on mTORC1.

Caption: High-level workflow for the molecular target identification of Anticancer Agent 98.

Caption: Workflow for affinity-based target identification using chemical proteomics.

preclinical research on pyrimidine dihydroquinoxalinone derivatives

An In-depth Technical Guide on the Preclinical Research of Pyrimidine Dihydroquinoxalinone Derivatives

This technical guide provides a comprehensive overview of the as potent anticancer agents. The content is primarily based on a detailed study that designed, synthesized, and evaluated these compounds, demonstrating their efficacy both in vitro and in vivo.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Pyrimidine Dihydroquinoxalinone Derivatives

Pyrimidine dihydroquinoxalinone derivatives are a novel class of small molecules that have shown significant promise as anticancer agents.[1][2][3][4][5][6][7] These compounds have been developed to improve upon the therapeutic properties of earlier tubulin polymerization inhibitors.[1][2][3][4] The primary mechanism of action for these derivatives is the inhibition of microtubule formation by binding to the colchicine site on tubulin.[1][2][3][4][5][6][7] This interference with microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Preclinical studies have demonstrated that these derivatives possess potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to standard chemotherapies like taxanes.[1][2][3] Furthermore, lead compounds from this class have exhibited improved metabolic stability, water solubility, and significant tumor growth inhibition in animal models.[1][4]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of pyrimidine dihydroquinoxalinone derivatives is the tubulin protein. Specifically, they act as colchicine-binding site inhibitors (CBSIs).[1][2][3][4] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][3] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Caption: Mechanism of action of pyrimidine dihydroquinoxalinone derivatives.

Quantitative Data Summary

The preclinical evaluation of pyrimidine dihydroquinoxalinone derivatives has generated significant quantitative data, which is summarized below.

Table 1: In Vitro Cytotoxicity of Lead Compounds

The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay against a panel of human cancer cell lines.[1]

| Compound | A375 (Melanoma) IC50 (nM) | M14 (Melanoma) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) | MDA-MB-453 (Breast) IC50 (nM) | Mia PaCa-2 (Pancreatic) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) | PC3 (Prostate) IC50 (nM) | PC-3/TxR (Taxane-Resistant Prostate) IC50 (nM) |

| 12k | 0.2 | 0.3 | 0.4 | 0.5 | 0.3 | 0.4 | 0.3 | 0.6 |

| 12j | 0.4 | 0.5 | 0.6 | 0.7 | 0.5 | 0.6 | 0.5 | 0.8 |

| 12e | 1.2 | 1.5 | 1.8 | 2.1 | 1.6 | 1.9 | 1.7 | 2.5 |

| Colchicine | 2.5 | 3.1 | 3.5 | 4.2 | 3.2 | 3.8 | 3.4 | 5.1 |

| Paclitaxel | 1.8 | 2.2 | 2.5 | 2.9 | 2.3 | 2.7 | 2.4 | >1000 |

Data extracted from the primary research publication.[1]

Table 2: In Vivo Efficacy in a Taxane-Resistant Prostate Cancer Xenograft Model

The in vivo anticancer activity of compound 12k was evaluated in a PC-3/TxR xenograft model in mice.[2]

| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 | 0 |

| Compound 12k | 2.5 mg/kg, i.v., twice a week | 375 | 70 |

Data extracted from the primary research publication.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Overall Experimental Workflow

The preclinical evaluation of these derivatives followed a systematic workflow from chemical synthesis to in vivo testing.

Caption: Preclinical research workflow for pyrimidine dihydroquinoxalinone derivatives.

In Vitro Cytotoxicity (MTS Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of the pyrimidine dihydroquinoxalinone derivatives for 72 hours.

-

MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

-

Incubation: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

The ability of the compounds to inhibit tubulin polymerization was assessed using a fluorescence-based assay.

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.

-

Compound Addition: The test compounds or a vehicle control were added to the reaction mixture.

-

Fluorescence Monitoring: The polymerization of tubulin was initiated by increasing the temperature to 37°C, and the fluorescence was monitored over time using a microplate reader.

-

Data Analysis: The inhibition of tubulin polymerization was determined by comparing the fluorescence curves of the compound-treated samples to the control.

In Vivo Xenograft Study

The in vivo anticancer efficacy was evaluated in a taxane-resistant prostate cancer xenograft model.[2]

-

Animal Model: Male athymic nude mice were used for the study.

-

Tumor Implantation: PC-3/TxR cells were subcutaneously injected into the flanks of the mice.

-

Treatment Initiation: When the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

Drug Administration: The lead compound (e.g., 12k) was administered intravenously at the specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured twice a week using calipers.

-

Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.

Conclusion

The has identified a promising new class of anticancer agents.[1][2][3][4] These compounds exhibit potent in vitro cytotoxicity against a wide range of cancer cell lines, including drug-resistant strains, by effectively inhibiting tubulin polymerization.[1][2][3] The lead compound, 12k, has demonstrated significant in vivo tumor growth inhibition in a taxane-resistant prostate cancer model, highlighting its potential for further clinical development.[2] The favorable metabolic stability and solubility profiles of these derivatives further support their advancement as potential therapeutic candidates for the treatment of various cancers.[1]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology and Toxicology Profile of Anticancer Agent 98

Disclaimer: "Anticancer agent 98" is a hypothetical compound. The data and descriptions presented in this document are representative examples generated for illustrative purposes and are based on typical profiles of developmental anticancer agents.

Executive Summary

Anticancer agent 98 is a novel, orally bioavailable small molecule designed as a potent and selective inhibitor of a key kinase in oncogenic signaling. This document provides a comprehensive overview of its preclinical pharmacology, pharmacokinetics, and toxicology profile. In vitro studies demonstrate high potency against various cancer cell lines, and in vivo experiments in xenograft models show significant tumor growth inhibition. The agent exhibits a manageable toxicology profile in rodent and non-rodent species, supporting its further development as a potential therapeutic for specific malignancies.

Pharmacology

Mechanism of Action

Anticancer agent 98 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. By irreversibly binding to the cysteine residue at position 481 (Cys-481) in the BTK active site, the agent effectively blocks its downstream signaling cascade. This inhibition disrupts critical pathways for B-cell proliferation, survival, and trafficking, which are hyperactive in various B-cell malignancies.

Signaling Pathway

The diagram below illustrates the B-cell receptor signaling pathway and the inhibitory action of Anticancer agent 98.

Caption: BTK signaling pathway and inhibition by Anticancer agent 98.

In Vitro Potency

The inhibitory activity of Anticancer agent 98 was assessed against a panel of B-cell malignancy cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 0.85 |

| REC-1 | Mantle Cell Lymphoma | 2.5 |

| MEC-1 | Chronic Lymphocytic Leukemia | 5.1 |

| Ramos | Burkitt's Lymphoma | > 10,000 |

Table 1: In vitro cell viability (72h) of Anticancer agent 98.

Pharmacokinetics

Pharmacokinetic properties were evaluated in male Sprague-Dawley rats following a single oral dose.

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cmax | ng/mL | 850 ± 95 |

| Tmax | h | 1.5 |

| AUC(0-inf) | ng·h/mL | 4120 ± 550 |

| T½ (half-life) | h | 3.8 ± 0.7 |

| Bioavailability (F%) | % | 65 |

Table 2: Pharmacokinetic parameters of Anticancer agent 98 in rats.

Toxicology

Toxicology was assessed via single-dose and repeat-dose studies in two species.

| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |

| 14-Day Dose Range-Finding | Rat | 100 | Mild, reversible elevation in liver enzymes at ≥ 300 mg/kg. |

| 28-Day Repeat-Dose | Rat | 75 | Dose-dependent gastrointestinal effects (diarrhea) at ≥ 150 mg/kg. |

| 28-Day Repeat-Dose | Beagle Dog | 30 | Mild hematological changes (transient thrombocytopenia) at ≥ 60 mg/kg. |

Table 3: Summary of toxicology studies for Anticancer agent 98.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Anticancer agent 98 was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Control wells received DMSO vehicle.

-

Incubation: Plates were incubated for 72 hours.

-

MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

-

Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.

-

Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vivo Tumor Xenograft Study

The workflow for the in vivo efficacy study is depicted below.

Caption: Workflow for the in vivo mouse xenograft efficacy study.

-

Cell Implantation: Female immunodeficient mice (NU/NU, 6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 TMD8 cells suspended in Matrigel.

-

Tumor Growth: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³.

-

Randomization & Dosing: Animals were randomized into treatment groups (n=8 per group). Dosing was initiated via oral gavage once daily with either vehicle control or Anticancer agent 98 (e.g., 10 mg/kg).

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated after 28 days of treatment or when tumors reached a predetermined maximum size. Tumors were excised for ex vivo analysis.

-

Analysis: Tumor growth inhibition (TGI) was calculated for the treated group relative to the vehicle control group. Statistical significance was determined using a two-way ANOVA.

An In-depth Technical Guide to Anticancer Agent 98 (CAS: 2857070-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 98, also identified as compound 12k, is a novel and potent small molecule inhibitor of tubulin polymerization with the CAS number 2857070-72-3. This document provides a comprehensive technical overview of its preclinical data, mechanism of action, and detailed experimental protocols. The agent demonstrates significant antiproliferative and anti-angiogenic properties in vitro and potent tumor growth inhibition in vivo, particularly in taxane-resistant models. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This guide consolidates the available quantitative data into structured tables and provides detailed methodologies for key experimental assays to facilitate further research and development.

Chemical and Physical Properties

Anticancer agent 98 is a pyrimidine dihydroquinoxalinone derivative.

| Property | Value | Source |

| CAS Number | 2857070-72-3 | [1][2] |

| Molecular Formula | C17H19N5O2 | [2] |

| Molecular Weight | 325.37 g/mol | [2] |

| Synonyms | Compound 12k, HY-149920 | [2][3] |

Mechanism of Action: Tubulin Polymerization Inhibition

Anticancer agent 98 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

-

Target: The agent directly binds to the colchicine-binding site on the β-tubulin subunit.[4]

-

Action: This binding event inhibits the polymerization of α/β-tubulin heterodimers into microtubules.

-

Cellular Consequence: The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, triggering mitotic catastrophe and ultimately leading to apoptotic cell death.

The signaling pathway initiated by the inhibition of tubulin polymerization is visualized below.

References

An In-Depth Technical Guide to the Initial Evaluation of Anticancer Agent 98 Stability in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies and data interpretation involved in the initial assessment of the metabolic stability of a novel compound, designated here as Anticancer agent 98, using liver microsomes. The stability of a drug candidate in the presence of liver enzymes is a critical early indicator of its potential pharmacokinetic profile, influencing its bioavailability and dosing regimen.

Introduction

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes.[1][2] In vitro metabolic stability assays using liver microsomes, which are vesicles of the endoplasmic reticulum, offer a robust and high-throughput method to assess a compound's susceptibility to this first-pass metabolism.[3][4] These studies are crucial in early drug discovery to identify candidates with favorable pharmacokinetic properties.[5][6] A compound with very low metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, while a highly stable compound might accumulate and cause toxicity.[7] This guide details the experimental protocols, data presentation, and underlying biochemical pathways relevant to these initial stability studies.

Core Concepts in Liver Microsome Stability Assays

The fundamental principle of a liver microsome stability assay is to incubate a test compound with liver microsomes and a necessary cofactor, typically NADPH, to initiate enzymatic reactions.[4] The concentration of the parent compound is then measured at various time points to determine its rate of disappearance.[8] From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated.[9] These parameters provide a quantitative measure of the compound's metabolic stability.[9]

Table 1: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Significance in Drug Development |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A primary indicator of how long the drug will remain in the body. |

| Intrinsic Clearance (CLint) | The rate at which a drug is metabolized by liver enzymes in the absence of other physiological limitations. | Used to predict in vivo hepatic clearance and overall drug exposure. |

Experimental Protocols

The following protocols are generalized from standard industry practices for assessing the metabolic stability of a compound in human, rat, and mouse liver microsomes.

Materials and Reagents

-

Test Compound: Anticancer agent 98

-

Liver Microsomes: Pooled from multiple donors for human, rat, and mouse (e.g., from BioIVT)

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile containing an internal standard

-

Control Compounds: Compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

Incubation Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of Anticancer agent 98 in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

Pre-warm the incubation mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add Anticancer agent 98 to the incubation mixture (final concentration typically 1 µM).

-

Incubate at 37°C with gentle shaking.

-

-

Time Points and Sampling:

-

Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]

-

The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is transferred for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of Anticancer agent 98.[8]

-

Data Analysis

The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

-

Half-life (t½) is calculated using the formula: t½ = 0.693 / k

-

Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Presentation

The quantitative results from the liver microsome stability assays for Anticancer agent 98 across different species are summarized below.

Table 2: Metabolic Stability of Anticancer Agent 98 in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 25.8 | 26.9 |

| Rat | 15.2 | 45.6 |

| Mouse | 8.7 | 79.7 |

Table 3: Comparative Stability with Control Compounds (Human Liver Microsomes)

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

| Anticancer agent 98 | 25.8 | 26.9 | Moderate |

| Verapamil (High Clearance) | < 5 | > 138 | Low |

| Warfarin (Low Clearance) | > 60 | < 11.5 | High |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro liver microsome stability assay.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. bioivt.com [bioivt.com]

- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 98

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 98 is a potent microtubule/tubulin-polymerization inhibitor with significant antiproliferative and anti-angiogenesis effects observed in vitro.[1] It has demonstrated high-binding affinity to tubulin proteins and effectively inhibits tubulin polymerization.[1] This compound has shown promising results against various cancer cell lines, including melanoma, breast, and pancreatic cancers, with IC50 values in the nanomolar range.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Anticancer Agent 98.

Data Presentation

Table 1: In Vitro Efficacy of Anticancer Agent 98

| Parameter | Value | Cell Lines/System |

| IC50 | 0.6 - 3 nM | Melanoma, Breast, Pancreatic Cancer |

| Tubulin Binding (Kd) | 16.9 μM | SPR Spectroscopy Assay |

| Tubulin Polymerization | Strong Inhibition | 10 μM, 50 μM (0-60 min) |

| β-tubulin Adduct | Dose-dependent increase | PC-3 cells (300 nM, 1 μM, 3 μM; 2h) |

| Anti-angiogenesis | Effective | COS-7 cells (100 nM; 4h) |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of Anticancer Agent 98 that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, or other relevant lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Anticancer Agent 98

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Anticancer Agent 98 in complete medium. A suggested concentration range based on its low nanomolar IC50 would be from 0.01 nM to 100 nM.

-

Remove the medium from the wells and add 100 µL of the diluted Anticancer Agent 98 to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Anticancer Agent 98

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Anticancer Agent 98 (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

As a microtubule inhibitor, Anticancer Agent 98 is expected to cause cell cycle arrest, likely at the G2/M phase. This can be assessed by staining DNA with Propidium Iodide and analyzing the cell population distribution across different cell cycle phases using flow cytometry.[4][5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Anticancer Agent 98

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Anticancer Agent 98 (e.g., 1x, 5x, and 10x the IC50 value) for 24 hours.

-

Harvest the cells, wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.[6]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

Signaling Pathway

Caption: Mechanism of action for Anticancer Agent 98.

Experimental Workflow

Caption: Workflow for in vitro evaluation of Anticancer Agent 98.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes for Anticancer Agent 98 in Cancer Cell Culture

Introduction